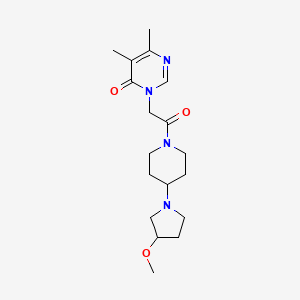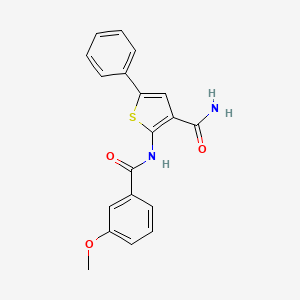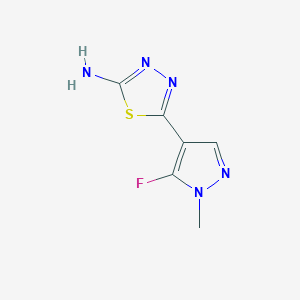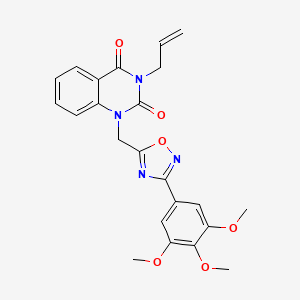![molecular formula C25H33N3O3S B2555907 N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide CAS No. 112674-06-3](/img/structure/B2555907.png)
N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and the main raw material of antioxidant 1010 and antioxidant 1076, has been synthesized using KOH as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, 3,5-di-tert-Butyl-4-hydroxyanisole has a molecular formula of C15H24O2 and a molecular weight of 236.3499 .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde has been used as a starting material to synthesize biodegradable polyazomethine hydrogels .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a molecular weight of 530.86 .科学的研究の応用
Antibacterial and Antifungal Activities
Research by Belz et al. (2013) focused on the synthesis of new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and their in vitro testing for antibacterial and antifungal activities. The study found that certain compounds exhibited significant antibacterial and antifungal properties, suggesting potential applications in addressing microbial infections (Belz et al., 2013).
Antimycobacterial Properties
Tengler et al. (2013) synthesized a series of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, similar to N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide. These compounds showed high activity against mycobacterial species, suggesting their potential as antimycobacterial agents (Tengler et al., 2013).
Enzyme Inhibition
Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, which were tested for enzyme inhibition activity against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. This suggests potential applications in fields requiring enzyme inhibition, such as in the treatment of certain diseases or in biochemical research (Abbasi et al., 2014).
Antipathogenic Activity
A study by Limban et al. (2011) synthesized acylthioureas related to this compound and assessed their interaction with bacterial cells. The study found significant anti-pathogenic activity, particularly against strains known for biofilm growth, suggesting their use in developing novel antimicrobial agents (Limban et al., 2011).
Anti-Cancer Activity
Kommagalla et al. (2014) conducted a study on the anti-cancer activity of N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide and its derivatives. The study focused on improving liver microsomal stability and toxicity towards cancer cells, indicating potential applications in cancer therapy (Kommagalla et al., 2014).
Chemical Synthesis and Characterization
Further research includes studies on the synthesis, characterization, and biological evaluation of similar compounds, focusing on their chemical properties and potential applications in various scientific fields. These studies offer insights into the molecular structure, synthesis methods, and possible applications of this compound-related compounds (Uchida et al., 1981), (Singh et al., 2017), (Binzet et al., 2009).
作用機序
Safety and Hazards
The safety and hazards of related compounds have been assessed. For example, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid has been evaluated by EFSA and found to have no safety concern for the consumer if used only in polyolefins in contact with foods other than fatty/high alcoholic and dairy products and its migration does not exceed 0.05 mg/kg food .
特性
IUPAC Name |
N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-24(2,3)18-14-16(15-19(21(18)30)25(4,5)6)12-13-20(29)27-28-23(32)26-22(31)17-10-8-7-9-11-17/h7-11,14-15,30H,12-13H2,1-6H3,(H,27,29)(H2,26,28,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOTXXHQGJFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[[2-[2-[(4-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2555824.png)





![2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one](/img/structure/B2555836.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)

![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)

![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)